2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-25-17-16-21-20-14(23(16)9-7-18-17)10-19-15(24)11-22-8-6-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYYSJWWNQEWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets appear to be α-glucosidase and c-Met kinase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose. c-Met kinase is a protein that has been implicated in various types of cancer, including lung, breast, and cervical cancer.
Mode of Action
The compound interacts with its targets in a non-competitive manner. It binds directly to α-glucosidase, inhibiting its activity. This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby controlling blood glucose levels. As for c-Met kinase, the compound exhibits excellent inhibitory activity at the nanomolar level.
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate digestion pathway, leading to a decrease in blood glucose levels. This can be beneficial in the treatment of type 2 diabetes. The inhibition of c-Met kinase can disrupt cell signaling pathways involved in cell growth and proliferation, potentially leading to anti-tumor effects.
Result of Action
The inhibition of α-glucosidase by the compound can lead to controlled blood glucose levels, providing a potential therapeutic approach for the treatment of type 2 diabetes. The compound’s inhibition of c-Met kinase can result in anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Biological Activity
The compound 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a hybrid molecule that combines indole and triazole moieties, both of which are known for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from commercially available indole derivatives and triazole precursors. The synthetic route often includes:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving appropriate azides and alkynes or through metal-catalyzed methods.
- Indole Integration : The indole moiety is introduced via nucleophilic substitution or coupling reactions.
- Final Acetamide Formation : The final product is obtained through acylation of the amine with acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and triazole structures. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| H12 | HCT-116 | 9.58 | Induction of apoptosis and G2/M arrest |
| H12 | MCF-7 | 13.1 | Regulation of cell cycle proteins |
The compound H12 exhibited superior activity compared to standard chemotherapeutics like 5-FU, indicating its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
Compounds with triazole rings have been extensively studied for their antimicrobial properties. Research indicates that the presence of the triazole moiety enhances the efficacy against various bacterial strains. For example, derivatives similar to our compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by modulating apoptotic markers.
- Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.
Case Studies
Several case studies illustrate the efficacy of similar compounds:
-
Study on MGC-803 Cells : A compound structurally related to our target was tested and resulted in significant inhibition of cell growth with an IC50 value indicating potent activity.
"The compound induced apoptosis in MGC-803 cells through modulation of pro-apoptotic and anti-apoptotic proteins" .
- Broader Antitumor Activity : In a broader study involving multiple cancer cell lines (MCF-7, HCT116), compounds with indole and triazole derivatives showed promising results in inhibiting tumor growth and inducing cell death.
Comparison with Similar Compounds
Structural Analogues of [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
- Methoxy vs. Halogen Substituents : The target compound’s 8-methoxy group likely improves solubility compared to halogenated analogs (e.g., 9c with bromine), which prioritize target affinity .
- Core Heterocycle Differences: Quinoxaline-based analogs () exhibit TopoII inhibition, whereas pyrazine derivatives () may favor kinase targets due to planar heteroaromatic systems .
Contradictions and Uncertainties
- Biological Target Ambiguity: While highlights TopoII inhibition in triazoloquinoxalines, the target compound’s pyrazine core and indole group may prioritize kinase targets, as seen in ’s amino-substituted triazolopyrazinones .
Q & A
Q. What are the critical steps in synthesizing 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of indole and triazolopyrazine moieties. Key steps include:
- Indole activation : Use of coupling agents like EDC/HOBt for amide bond formation.
- Triazolopyrazine functionalization : Methoxy group introduction via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
- Optimization : Temperature control (10–80°C) minimizes side reactions; solvent selection (DMF for polar intermediates) enhances yield .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., indole C-1 substitution at δ 7.8–8.2 ppm) and methoxy group integration (δ 3.9–4.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.1542) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 58.03%, H: 3.51%) .
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
Q. What in vitro models are recommended for initial bioactivity screening?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant kinases (e.g., Aurora A, JAK2) with ADP-Glo™ kits to measure IC₅₀ values .
- Anticancer activity : MTT assays on cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
- Antimicrobial testing : Broth microdilution against S. aureus and E. coli (MIC determination) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
- Control experiments : Include off-target panels (e.g., 100+ kinases) to rule out nonspecific binding .
- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human/rat) to explain potency drops in cellular vs. enzymatic assays .
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4UB) to identify key residues (e.g., hinge region hydrogen bonds) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .
- Free energy calculations : MM-GBSA quantifies binding affinity differences between analogs .
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings (e.g., Pd/C for hydrogenation) to identify robust conditions .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and intermediates .
- Crystallization engineering : Use anti-solvent addition (water) to control particle size and polymorph formation .
Q. What strategies validate structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Analog synthesis : Modify indole (e.g., 5-F, 7-CH₃) and triazolopyrazine (e.g., Cl, CF₃) substituents .
- Bioisosteric replacement : Replace methoxy with ethoxy or cyclopropyloxy to assess steric/electronic effects .
- 3D-QSAR models : CoMFA/CoMSIA correlates molecular fields (steric, electrostatic) with activity trends .
Q. How are solubility and stability challenges addressed during formulation?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .
- Stability studies : Forced degradation (40°C/75% RH, 14 days) identifies hydrolytic sensitivity; lyophilization improves shelf life .
- Salt formation : Screen counterions (HCl, mesylate) for improved crystallinity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
